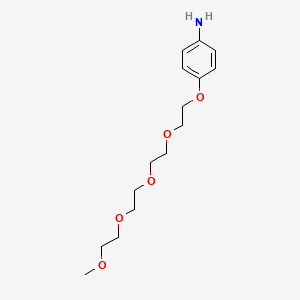
2-Acetyl-3-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-oxobutanoic acid, also known as acetoacetic acid, is an organic compound with the formula CH₃COCH₂COOH. It is the simplest beta-keto acid and is known for its instability. This compound is a colorless, oily liquid that decomposes upon boiling and is soluble in water, ethanol, and ether .
Preparation Methods
2-Acetyl-3-oxobutanoic acid can be synthesized through the hydrolysis of diketene. The esters of this compound are produced via reactions between diketene and alcohols. Industrially, the methyl and ethyl esters of this compound are produced on a large scale as precursors to dyes .
Chemical Reactions Analysis
2-Acetyl-3-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetate.
Reduction: It can be reduced to form beta-hydroxybutyrate.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include acetoacetate, beta-hydroxybutyrate, and substituted acetoacetic acid derivatives .
Scientific Research Applications
2-Acetyl-3-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in metabolic pathways, particularly in the production of ketone bodies.
Medicine: It is studied for its potential therapeutic effects in conditions like diabetes and epilepsy.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-oxobutanoic acid involves its conversion to acetoacetate in the liver. Acetoacetate is then used as an energy source by various tissues, including the heart and brain, especially during periods of fasting or low glucose levels. The molecular targets and pathways involved include the citric acid cycle and the production of acetyl-CoA .
Comparison with Similar Compounds
2-Acetyl-3-oxobutanoic acid is similar to other beta-keto acids such as:
3-Oxobutanoic acid:
3-Methyl-2-oxobutanoic acid: A derivative with a methyl group, used in various biochemical pathways.
Ethyl acetoacetate: An ester of acetoacetic acid, used in organic synthesis.
The uniqueness of this compound lies in its role as a key intermediate in metabolic pathways and its industrial applications as a precursor to dyes .
Properties
IUPAC Name |
2-acetyl-3-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3(7)5(4(2)8)6(9)10/h5H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGHQBCTMALNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)




